3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride
Overview
Description
“3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride” is a chemical compound with the InChI code 1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H . It is typically in solid form .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride” can be represented by the SMILES string BrC1=CN=C(CCNC2)C2=C1.Cl . The molecular weight of the dihydrochloride version of this compound is 286 .Physical And Chemical Properties Analysis
“3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride” is a solid at room temperature .Scientific Research Applications
Anticancer Activity
A novel naphthyridine derivative demonstrated significant anticancer activity in human malignant melanoma A375 cells. This compound induced necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a therapeutic agent for melanoma treatment (Kong et al., 2018).
Bromination Chemistry
Research on brominated naphthyridines has explored their synthesis and reactions, contributing to the broader understanding of bromination chemistry in heterocyclic compounds. Studies have detailed the bromination of naphthyridines, providing insights into regioselectivity and reaction conditions (Malm et al., 1994); (Plas & Woźniak, 1976).
Antimicrobial Agents
The development of new antimicrobial agents includes the synthesis of naphthyridine derivatives with potent activity. These efforts aim to combat resistance mechanisms in pathogens, highlighting the importance of naphthyridines in medicinal chemistry (Suzuki et al., 1980).
Efflux Pump Inhibition
Naphthyridine derivatives have been evaluated for their ability to inhibit efflux pumps in resistant bacterial strains, offering a potential strategy to enhance the efficacy of existing antibiotics. This research underscores the therapeutic relevance of naphthyridine compounds in addressing antimicrobial resistance (Oliveira-Tintino et al., 2020).
Photoluminescent Materials
Naphthyridine compounds have also been explored for their photoluminescent properties, contributing to the development of new materials with potential applications in optoelectronics and sensing technologies. The synthesis and characterization of these compounds reveal their utility in material science (Zuo et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPMMDKARAQFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656841 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride | |
CAS RN |
1159010-96-4 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.